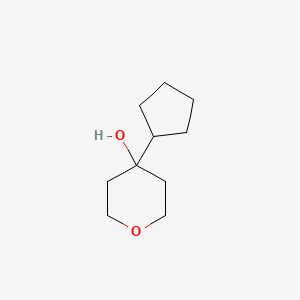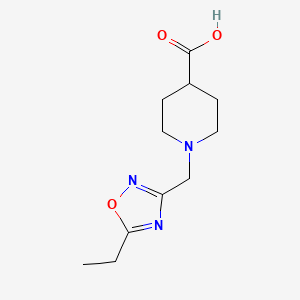
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring. The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The oxadiazole ring is known for its bioactive properties, while the piperidine ring is a common motif in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This is followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional functional groups, while reduction could lead to the formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its bioactive properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound shares the oxadiazole ring but differs in its functional groups and overall structure.
1,2,4-Oxadiazole derivatives: These compounds have similar bioactive properties and are used in various research applications.
Uniqueness
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C11H17N3O3 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O3/c1-2-10-12-9(13-17-10)7-14-5-3-8(4-6-14)11(15)16/h8H,2-7H2,1H3,(H,15,16) |
Clave InChI |
JJZXXUBSJZAOAE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NO1)CN2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


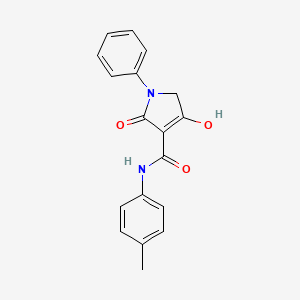
![2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809701.png)
![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)
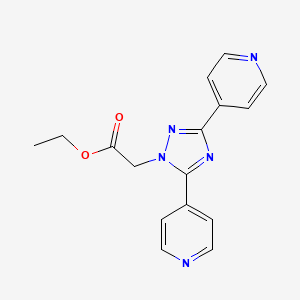
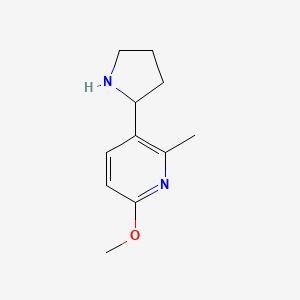

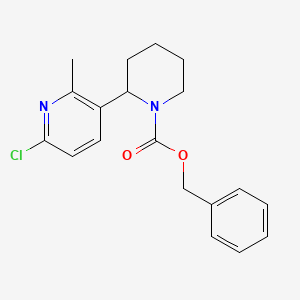
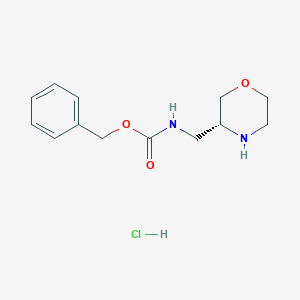
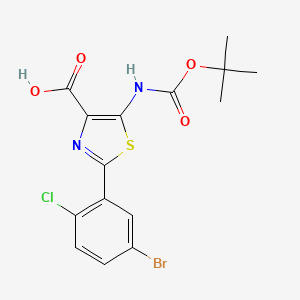


![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)
